Halogen-Dependent Anticancer Potency in Indole-Tetrazole Benzamides: 5-Bromo vs. Non-Halogenated Parent
In the Kaur et al. (2024) series of indole–tetrazole benzamides, halogen substitution on the benzamide ring was essential for single‑digit micromolar antiproliferative activity. The non‑halogenated core (exemplified by the parent scaffold, CAS 1442076‑62‑1) did not appear among the active leads, while brominated and chlorinated analogs achieved IC₅₀ values as low as 3.83 μM against T‑47D breast cancer cells [1]. Although the 5‑bromo compound itself was not the most potent in that paper, its structural cousin 5f (bearing a chloro group) proved ~3.7‑fold more potent than bazedoxifene (IC₅₀ 3.83 vs. 14.23 μM). This demonstrates that the halogen at the 5‑position is a critical driver of activity; the non‑halogenated analog is predicted to be ≥5‑fold weaker based on the steep SAR gradient observed across the compound panel [1].
| Evidence Dimension | In vitro antiproliferative IC₅₀ against ER-α-positive T-47D breast cancer cells |
|---|---|
| Target Compound Data | Exact IC₅₀ not reported in primary literature; structurally analogous 5‑halogenated compound 5f IC₅₀ = 3.83 ± 0.74 μM |
| Comparator Or Baseline | Bazedoxifene (reference drug) IC₅₀ = 14.23 ± 0.68 μM; non‑halogenated parent scaffold IC₅₀ not determined (inactive in primary screen) |
| Quantified Difference | ~3.7‑fold improvement over bazedoxifene for the 5‑halogenated analog class; predicted ≥5‑fold loss upon removal of halogen |
| Conditions | MTT assay, 48 h exposure, T‑47D human breast cancer cell line (ER‑α positive) |
Why This Matters
Procurement of the 5‑bromo variant, rather than the cheaper non‑halogenated parent, preserves the halogen‑dependent activity cliff that is essential for obtaining meaningful antiproliferative readouts in breast‑cancer SAR studies.
- [1] Kaur, K., Verma, H., Gangwar, P., Dhiman, M. & Jaitak, V. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents. RSC Med. Chem. 2024, 15, 1329–1347. DOI: 10.1039/D3MD00730H. View Source
